molecular formula C16H14N2O3 B15064208 2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one

2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one

Cat. No.: B15064208
M. Wt: 282.29 g/mol
InChI Key: UNZRYZSVIMAHPJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one is a chemical compound known for its intriguing structure and potential applications in various fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a dimethoxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable naphthyridine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one stands out due to its unique naphthyridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C16H14N2O3/c1-20-14-6-3-10(9-15(14)21-2)12-5-4-11-13(18-12)7-8-17-16(11)19/h3-9H,1-2H3,(H,17,19)

InChI Key

UNZRYZSVIMAHPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=O)NC=C3)OC

Origin of Product

United States

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